Cas no 992-96-1 (Methyl-D Iodide)

Methyl-D Iodide 化学的及び物理的性質
名前と識別子
-
- Methane-d, iodo-(7CI,8CI,9CI)
- Iodomethane-d
- 992-96-1
- Iodomethane-d, >=98 atom % D, >=99% (CP), contains copper as stabilizer
- deuteromethyl iodide
- deuterio(iodo)methane
- DTXSID70480330
- Iodomethane-d1
- Methyl-D Iodide
-
- インチ: InChI=1S/CH3I/c1-2/h1H3/i1D
- InChIKey: INQOMBQAUSQDDS-MICDWDOJSA-N
- SMILES: CI
計算された属性
- 精确分子量: 142.93422g/mol
- 同位素质量: 142.93422g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 2
- 回転可能化学結合数: 0
- 複雑さ: 2
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- Surface Charge: 0
- トポロジー分子極性表面積: 0Ų
- 互变异构体数量: 何もない
じっけんとくせい
- 密度みつど: 2.296 g/mL at 25 °C
- ゆうかいてん: -66.5 °C(lit.)
- Boiling Point: 42 °C(lit.)
- Refractive Index: n20/D 1.526(lit.)
- Merck: 13,5351
Methyl-D Iodide Security Information
- 危険物輸送番号:UN 2644 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 45-46-23/24/25-42/43-40-37/38-23/25-21
- セキュリティの説明: 53-23-26-36/37/39-45-38-36/37
-
危険物標識:
Methyl-D Iodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M336945-50mg |
Methyl-D Iodide |
992-96-1 | 50mg |
$ 58.00 | 2023-04-15 | ||
TRC | M336945-500mg |
Methyl-D Iodide |
992-96-1 | 500mg |
$ 184.00 | 2023-04-15 | ||
TRC | M336945-100mg |
Methyl-D Iodide |
992-96-1 | 100mg |
$ 69.00 | 2023-04-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720054-5g |
Iodomethane-d1 |
992-96-1 | 98% | 5g |
¥7501.00 | 2024-04-23 |
Methyl-D Iodide 関連文献
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Josh Smith,Stefan Mittermayr,Csaba Váradi,Jonathan Bones Analyst 2017 142 700
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Kevin Morgan,Robbie Burch,Muhammad Daous,Juan José Delgado,Alexandre Goguet,Christopher Hardacre,Lachezar A. Petrov,David W. Rooney Catal. Sci. Technol. 2014 4 729
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Gauree A. Arolkar,Salgo M. Jacob,Krishnasamy N. Pandiyaraj,Varsha R. Kelkar-Mane,Rajendra R. Deshmukh RSC Adv. 2016 6 16779
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Ivan Sumerskii,Thomas Zweckmair,Hubert Hettegger,Grigory Zinovyev,Markus Bacher,Thomas Rosenau,Antje Potthast RSC Adv. 2017 7 22974
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Xiujing Xing,Shaoguang Zhang,Laura M. Thierer,Michael R. Gau,Patrick J. Carroll,Neil C. Tomson Dalton Trans. 2020 49 7796
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6. Hydrodealkoxylation reactions of silyl ligands at platinum: reactivity of SiH3 and SiH2Me complexesCathérine Mitzenheim,Thomas Braun,Reik Laubenstein,Beatrice Braun,Roy Herrmann Dalton Trans. 2016 45 6394
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Suguru Yoshida,Yasuyuki Sugimura,Yuki Hazama,Yoshitake Nishiyama,Takahisa Yano,Shigeomi Shimizu,Takamitsu Hosoya Chem. Commun. 2015 51 16613
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Yueming Hu,Chad R. Borges Analyst 2017 142 2748
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9. Hydrodealkoxylation reactions of silyl ligands at platinum: reactivity of SiH3 and SiH2Me complexesCathérine Mitzenheim,Thomas Braun,Reik Laubenstein,Beatrice Braun,Roy Herrmann Dalton Trans. 2016 45 6394
-
Qiao Sun,Jean-Fran?ois Soulé Chem. Soc. Rev. 2021 50 10806
Methyl-D Iodideに関する追加情報
Recent Advances in the Application of Methyl-D Iodide (992-96-1) in Chemical Biology and Pharmaceutical Research
Methyl-D Iodide (CAS: 992-96-1) has emerged as a critical reagent in chemical biology and pharmaceutical research due to its unique properties as a methylating agent. Recent studies have highlighted its role in the synthesis of isotopically labeled compounds, particularly in the context of metabolic pathway analysis and drug development. This research brief consolidates the latest findings on Methyl-D Iodide, focusing on its applications, mechanisms, and potential therapeutic implications.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of Methyl-D Iodide in the synthesis of deuterated methyl groups, which are increasingly used in pharmacokinetic studies to enhance drug stability and reduce metabolic degradation. The research team utilized advanced NMR spectroscopy to confirm the precise incorporation of deuterium into target molecules, showcasing the reagent's high selectivity and yield. This advancement is particularly relevant for the development of next-generation therapeutics with improved metabolic profiles.
In another groundbreaking study, researchers explored the use of Methyl-D Iodide in the labeling of bioactive small molecules for positron emission tomography (PET) imaging. The study, featured in ACS Chemical Biology, reported that the reagent's ability to introduce deuterium or tritium labels with minimal side reactions makes it invaluable for tracing drug distribution in vivo. This application opens new avenues for real-time monitoring of drug efficacy and toxicity, addressing a critical need in precision medicine.
Furthermore, Methyl-D Iodide has been investigated for its role in epigenetic modifications. A recent paper in Nature Chemical Biology detailed its use in methylating DNA and histone proteins, enabling researchers to study the dynamic regulation of gene expression. The study's findings suggest that Methyl-D Iodide could serve as a tool for developing epigenetic therapies targeting cancers and other diseases linked to aberrant methylation patterns.
Despite these promising applications, challenges remain in the large-scale production and handling of Methyl-D Iodide due to its sensitivity to moisture and light. Recent innovations in stabilization techniques, such as encapsulation in polymeric matrices, have been proposed to mitigate these issues. Industry reports indicate that these advancements could significantly enhance the reagent's utility in commercial pharmaceutical manufacturing.
In conclusion, Methyl-D Iodide (992-96-1) continues to be a versatile and indispensable tool in chemical biology and pharmaceutical research. Its applications in isotopic labeling, PET imaging, and epigenetic studies underscore its broad potential. Future research should focus on optimizing its stability and expanding its use in therapeutic development, paving the way for novel treatments and diagnostic tools.
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